molecular formula C5H11ClO2S B13199802 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride

Katalognummer: B13199802
Molekulargewicht: 170.66 g/mol
InChI-Schlüssel: QJUXUJLHRJGIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride is an organic compound with the molecular formula C5H11ClO2S. It is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a sulfinyl chloride group, which makes it reactive and useful in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride typically involves the reaction of 2-(Propan-2-yloxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:

2-(Propan-2-yloxy)ethanol+SOCl22-(Propan-2-yloxy)ethane-1-sulfinyl chloride+HCl+SO2\text{2-(Propan-2-yloxy)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(Propan-2-yloxy)ethanol+SOCl2​→2-(Propan-2-yloxy)ethane-1-sulfinyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.

    Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfinyl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Sulfinamides, sulfinates, and sulfinyl ethers.

    Oxidation Products: Sulfonyl chlorides.

    Reduction Products: Sulfinyl compounds.

Wissenschaftliche Forschungsanwendungen

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfinyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, where a nucleophile attacks the sulfur atom, displacing the chloride ion. The compound can also participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Propan-2-yloxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.

    2-(Propan-2-yloxy)ethane-1-thiol: Contains a thiol group instead of a sulfinyl chloride group.

    2-(Propan-2-yloxy)ethane-1-amine: Contains an amine group instead of a sulfinyl chloride group.

Uniqueness

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride is unique due to its sulfinyl chloride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in synthetic chemistry for introducing sulfinyl groups into molecules, a feature not shared by its similar compounds.

Eigenschaften

Molekularformel

C5H11ClO2S

Molekulargewicht

170.66 g/mol

IUPAC-Name

2-propan-2-yloxyethanesulfinyl chloride

InChI

InChI=1S/C5H11ClO2S/c1-5(2)8-3-4-9(6)7/h5H,3-4H2,1-2H3

InChI-Schlüssel

QJUXUJLHRJGIIM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCS(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.